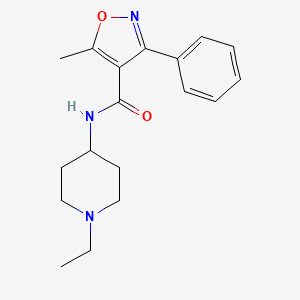![molecular formula C17H15FN4O3S B4856274 3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4856274.png)
3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways within cells. This compound has been shown to selectively target certain cancer cell lines, suggesting that it may be interacting with specific cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models. Additionally, this compound has been shown to selectively label proteins with fluorescent tags, which can be used to study protein localization and interactions within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments is its ability to selectively label proteins with fluorescent tags. This can be a useful tool for studying protein localization and interactions within cells. Additionally, this compound has shown promise as a potential therapeutic agent in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole. One potential direction is the development of more efficient synthesis methods for this compound, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be further investigated for its potential use as a tool in chemical biology research, as its ability to selectively label proteins with fluorescent tags could be useful in a variety of applications.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole has been studied for its potential applications in a variety of scientific research areas. For example, this compound has been investigated for its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential use as a tool in chemical biology research, as it can be used to selectively label proteins with fluorescent tags.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-21-16(12-4-6-13(18)7-5-12)19-20-17(21)26-10-11-3-8-15(25-2)14(9-11)22(23)24/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUCDHHCNZEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)
![N-(2,3-dimethylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4856208.png)
![6-cyclopropyl-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4856218.png)

![2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4856227.png)
![N,N'-[(methylimino)di-3,1-propanediyl]bis(2-fluorobenzamide)](/img/structure/B4856228.png)
![3-chloro-N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4856240.png)

![4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4856251.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4856268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-benzoylphenyl)acetamide](/img/structure/B4856277.png)
![4-bromo-1,3-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4856285.png)
![N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4856290.png)